molecular formula C30H42N6O11 B14040520 Methyltetrazine-amino-PEG6-CH2CH2COONHS

Methyltetrazine-amino-PEG6-CH2CH2COONHS

Cat. No.: B14040520
M. Wt: 662.7 g/mol
InChI Key: VFSVGVKVKKGKJN-UHFFFAOYSA-N
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Description

Methyltetrazine-amino-PEG6-CH2CH2COONHS is a heterobifunctional polyethylene glycol (PEG) linker. It contains a methyltetrazine group and an N-hydroxysuccinimide (NHS) ester group. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry, while the NHS ester reacts with amines to form stable bioconjugates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyltetrazine-amino-PEG6-CH2CH2COONHS involves multiple steps:

    Formation of Methyltetrazine: Methyltetrazine is synthesized through a series of chemical reactions involving tetrazine derivatives.

    PEGylation: The methyltetrazine group is then conjugated to a six-unit polyethylene glycol (PEG) spacer.

    NHS Ester Formation:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process includes:

    Custom Synthesis: Tailored synthesis protocols to meet specific requirements.

    cGMP Manufacturing: Compliance with current Good Manufacturing Practices (cGMP) to ensure product quality and safety.

Chemical Reactions Analysis

Types of Reactions

Methyltetrazine-amino-PEG6-CH2CH2COONHS undergoes various chemical reactions, including:

    Click Chemistry: The methyltetrazine group reacts with carboxylic acids and activated esters.

    Amine Reactions: The NHS ester reacts with primary amines to form stable amide bonds.

Common Reagents and Conditions

    Reagents: Carboxylic acids, activated esters, primary amines.

    Conditions: Typically carried out in aqueous or organic solvents under mild conditions to preserve the integrity of the functional groups.

Major Products

The major products formed from these reactions are stable bioconjugates, which are used in various applications such as drug delivery and molecular imaging.

Scientific Research Applications

Methyltetrazine-amino-PEG6-CH2CH2COONHS has a wide range of scientific research applications:

    Chemistry: Used as a bioconjugation reagent for site-specific labeling of biomolecules.

    Biology: Employed in activity-based protein profiling to visualize enzyme activities in situ.

    Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.

    Industry: Applied in the synthesis of functionalized polymers and materials for various industrial applications .

Mechanism of Action

The mechanism of action of Methyltetrazine-amino-PEG6-CH2CH2COONHS involves:

    Bioorthogonal Chemistry:

    Bioconjugation: The NHS ester reacts with primary amines to form stable amide bonds, enabling the conjugation of the compound to various biomolecules.

Comparison with Similar Compounds

Methyltetrazine-amino-PEG6-CH2CH2COONHS is unique due to its combination of methyltetrazine and NHS ester groups, which provide versatile reactivity for bioconjugation. Similar compounds include:

    Methyltetrazine-PEG6-amine HCl salt: Features a methyltetrazine moiety and a primary amine functional group.

    Tetrazine-PEG4-amine HCl salt: Contains a tetrazine group and a shorter PEG spacer.

These compounds share similar functionalities but differ in their PEG spacer lengths and specific reactive groups, making this compound particularly suitable for applications requiring longer PEG spacers and dual reactivity .

Properties

Molecular Formula

C30H42N6O11

Molecular Weight

662.7 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C30H42N6O11/c1-23-32-34-30(35-33-23)25-4-2-24(3-5-25)22-31-26(37)8-10-41-12-14-43-16-18-45-20-21-46-19-17-44-15-13-42-11-9-29(40)47-36-27(38)6-7-28(36)39/h2-5H,6-22H2,1H3,(H,31,37)

InChI Key

VFSVGVKVKKGKJN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O

Origin of Product

United States

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